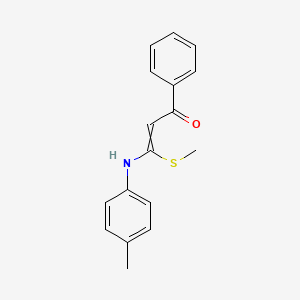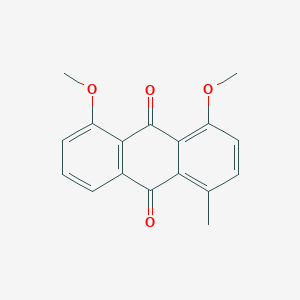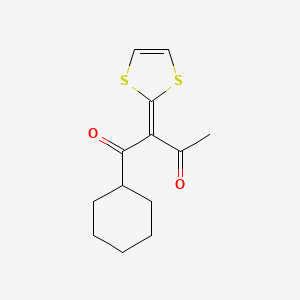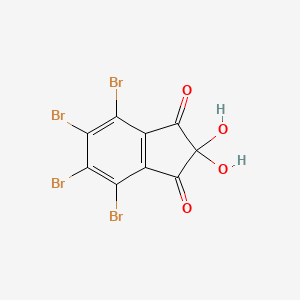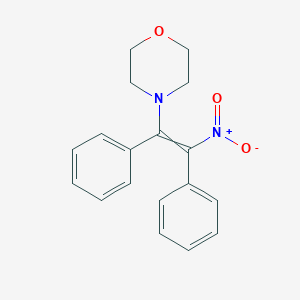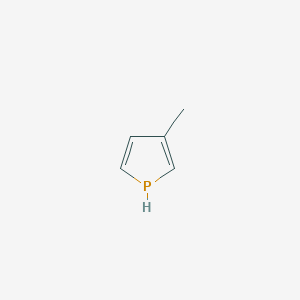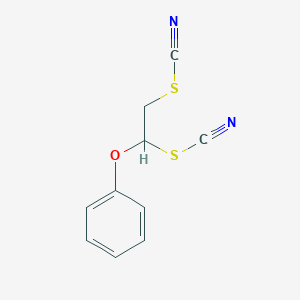![molecular formula C7H15OP B14324491 Dimethyl[(oxolan-2-yl)methyl]phosphane CAS No. 111997-89-8](/img/structure/B14324491.png)
Dimethyl[(oxolan-2-yl)methyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[(oxolan-2-yl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorous atom bonded to two methyl groups and an oxolan-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(oxolan-2-yl)methyl]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dimethylchlorophosphine with oxolan-2-ylmethylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Dimethyl[(oxolan-2-yl)methyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
科学的研究の応用
Dimethyl[(oxolan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl[(oxolan-2-yl)methyl]phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
類似化合物との比較
Similar Compounds
Dimethylphosphine oxide: Similar in structure but contains an oxygen atom bonded to phosphorus.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl groups.
Tris(2-methoxy-5-vinylphenyl)phosphine: A more complex phosphine with additional functional groups.
Uniqueness
Dimethyl[(oxolan-2-yl)methyl]phosphane is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand characteristics .
特性
CAS番号 |
111997-89-8 |
|---|---|
分子式 |
C7H15OP |
分子量 |
146.17 g/mol |
IUPAC名 |
dimethyl(oxolan-2-ylmethyl)phosphane |
InChI |
InChI=1S/C7H15OP/c1-9(2)6-7-4-3-5-8-7/h7H,3-6H2,1-2H3 |
InChIキー |
HHADYEBXUWWKPY-UHFFFAOYSA-N |
正規SMILES |
CP(C)CC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


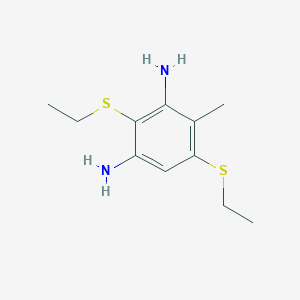

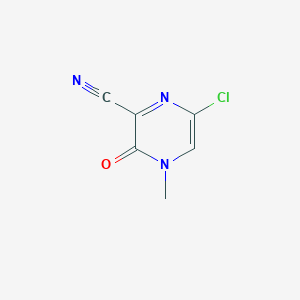
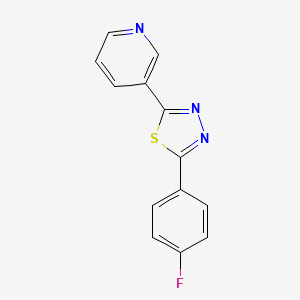
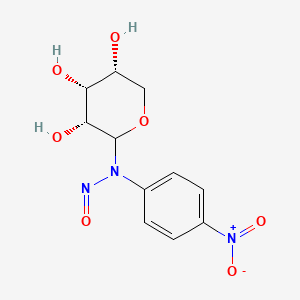
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
